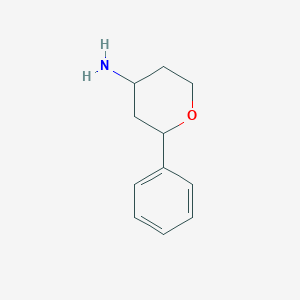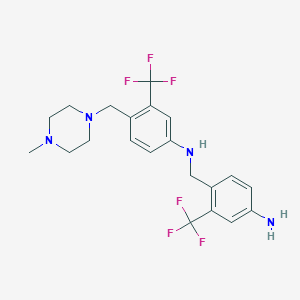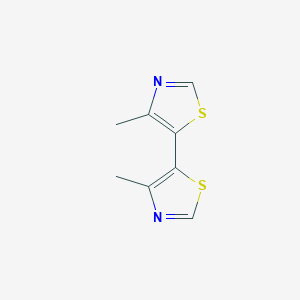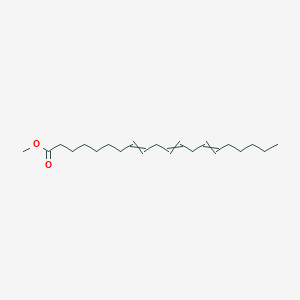![molecular formula C12H24N2O4 B12509975 tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)
tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate is a compound commonly used in organic synthesis. It is a derivative of amino acids and is often employed as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used to protect amino groups during chemical reactions, preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate typically involves the protection of the amino group of an amino acid with the tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the process . These systems allow for continuous production, reducing waste and improving reaction control.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Deprotection: Removal of the Boc group to yield the free amine.
Applications De Recherche Scientifique
tert-Butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate is widely used in scientific research, particularly in:
Mécanisme D'action
The mechanism of action of tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate involves the protection of amino groups through the formation of a stable Boc group. This prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2R)-2-[[methoxy(methyl)amino]carbonyl]-4-morpholinecarboxylate
- tert-Butyl (2R)-2-amino-4-methylpentanoate
- tert-Butyl (2R)-2-oxiranylmethyl carbonate
Uniqueness
tert-Butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate is unique due to its specific structure and the presence of the Boc group, which provides stability and protection during chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Propriétés
Formule moléculaire |
C12H24N2O4 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
tert-butyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16)/t8-/m1/s1 |
Clé InChI |
OLMUCDWKBWSQKO-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CN)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate](/img/structure/B12509901.png)

![Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine](/img/structure/B12509915.png)


![(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate](/img/structure/B12509933.png)


![methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B12509951.png)
![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline](/img/structure/B12509971.png)
![N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B12509981.png)


